N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride

Lipophilicity Regioisomer comparison Physicochemical properties

Researchers face inconsistent reactivity and solubility when using ortho/para-methoxy benzylamine regioisomers or free bases in SAR campaigns. This meta-methoxy-substituted N-allyl benzylamine hydrochloride solves key pain points: • **Tuned lipophilicity**: XLogP3 = 2.0 (midpoint between ortho at 2.36 and para at 1.97) for CNS permeability fine-tuning • **Controlled nucleophilicity**: Electron-withdrawing meta-methoxy (σ_m = +0.115) prevents over-alkylation vs para-methoxy (σ_p = -0.268) • **Ready-to-use salt**: Pre-formed HCl salt with two H-bond donors enables direct aqueous buffer dissolution, no pH adjustment needed • **Batch consistency**: ≥98% HPLC purity ensures reproducible IC50/Ki data for SAR campaigns

Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
CAS No. 1158262-72-6
Cat. No. B3085679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride
CAS1158262-72-6
Molecular FormulaC11H16ClNO
Molecular Weight213.7 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNCC=C.Cl
InChIInChI=1S/C11H15NO.ClH/c1-3-7-12-9-10-5-4-6-11(8-10)13-2;/h3-6,8,12H,1,7,9H2,2H3;1H
InChIKeyYKZZILPBNOBWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline Overview


N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride is a meta-methoxy-substituted N-allyl benzylamine derivative, supplied as the hydrochloride salt (C11H16ClNO, MW 213.71). The compound features an allyl amine moiety attached to a 3-methoxybenzyl group, distinguishing it from its ortho- and para-substituted regioisomers as well as the corresponding unsubstituted N-benzyl analog [1]. The hydrochloride salt form confers enhanced stability and handling properties relative to the free base (CAS 110841-68-4) . This compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, where the meta-methoxy substitution pattern imparts distinct electronic and steric properties that influence reactivity and physicochemical behavior [1].

Meta-methoxy substitution pattern
Hydrochloride salt for reported stability
Versatile synthetic intermediate

Procurement Risk: Why Generic Substitution Fails


Although the target compound belongs to a family of N-allyl benzylamine derivatives, simple interchange with its ortho- or para-methoxy regioisomers, the unsubstituted N-benzyl analog, or the corresponding free base is not advisable without quantitative justification. The position of the methoxy substituent (meta vs. ortho vs. para) fundamentally alters the electronic character of the benzylamine moiety—Hammett σ constants show that meta-methoxy is electron-withdrawing (σ_m = +0.115) while para-methoxy is electron-donating (σ_p = −0.268), leading to divergent nucleophilicity and reactivity profiles [1]. Furthermore, the hydrochloride salt form introduces two hydrogen-bond donors compared to one in the free base, affecting solubility, crystallinity, and formulation behavior [2]. These quantitative physicochemical differences translate to meaningful practical consequences in reaction optimization, purification, and biological assay outcomes, as detailed in the evidence items below.

Target
meta-Methoxy (σm +0.115) reduces benzylamine electron density
Potential substitute
para-Methoxy (σp −0.268) is electron-donating; may shift nucleophilicity and reaction outcomes
Target
HCl salt with 2 H-bond donors
Potential substitute
Free base with 1 H-bond donor; solubility and formulation behavior may differ

Quantitative Differentiation Evidence


Lipophilicity Differentiation for Permeability-Critical Applications

The target compound free base (meta-OCH3) exhibits an intermediate computed LogP (XLogP3 = 2.0) [1], compared to the ortho-OCH3 regioisomer (LogP = 2.36) and the para-OCH3 regioisomer (LogP ≈ 1.97) . This 0.36 log unit difference between ortho and meta corresponds to a ~2.3-fold difference in lipophilicity, which can meaningfully influence membrane permeability, organic-aqueous partition coefficients, and reverse-phase chromatographic retention in purification workflows.

Lipophilicity (LogP)
Cross-study comparable
Target XLogP3 2.0
ortho regioisomer 2.36
para regioisomer ≈1.97
Intermediate lipophilicity may support balanced permeability profiling
Computed values; experimental validation advised
Lipophilicity Regioisomer comparison Physicochemical properties

Purity Specification Advantage for Reduced Purification Burden

Commercially, the target compound is offered by MolCore with a minimum purity specification of NLT 98% (HPLC) , whereas the ortho-methoxy free base is typically supplied at 95% purity and para-methoxy free base at 95% . The target compound is also available from AKSci at 95% purity . The higher purity grade (NLT 98%) from select suppliers reduces the burden of additional purification prior to use and minimizes the impact of unknown impurities on reaction yields and biological assay reproducibility.

Purity specification
Data to verify
Target: NLT 98% (HPLC) from select supplier
Analog free bases: typically 95%
Reported higher purity may reduce pre-use purification burden
Supplier specification; independent verification recommended
Purity specification Procurement Quality control

Salt Form Advantage for Aqueous Compatibility

The hydrochloride salt of the target compound possesses 2 hydrogen-bond donors and 2 hydrogen-bond acceptors, compared to 1 donor and 2 acceptors in the free base form [1]. This difference affects aqueous solubility, crystallinity, and compatibility with formulation excipients. The HCl salt form also provides enhanced long-term storage stability, as recommended by multiple suppliers for this compound class .

Salt form H-bond donors
Head-to-head
HCl salt: 2 H-bond donors
Free base: 1 H-bond donor
Additional donor may support aqueous solubility and direct buffer use
Computed property; experimental solubility data advised
Salt form Hydrogen bonding Formulation

Electronic Effect on Amine Reactivity

The Hammett σ constant for the meta-methoxy group is σ_m = +0.115 (electron-withdrawing), whereas the para-methoxy group has σ_p = −0.268 (electron-donating) [1]. This sign reversal indicates that the meta-OCH3 substituent in the target compound reduces the electron density at the benzylamine nitrogen relative to the para-OCH3 analog, resulting in decreased nucleophilicity but potentially increased stability toward oxidation. This electronic difference is critical for reactions where amine nucleophilicity governs reaction rates or regioselectivity, such as reductive amination, Michael addition, or SNAr reactions.

Electronic effect (σ)
Class-level
meta-OCH3 σm +0.115
para-OCH3 σp −0.268
Electron-withdrawing character may temper nucleophilicity vs. para analog
Hammett analogy; reactivity confirmation in target substrate advised
Hammett constant Electronic effects Nucleophilicity

Recommended Application Scenarios


Lead Optimization for CNS Drug Discovery

For CNS-targeted medicinal chemistry programs where LogP values between 1.9 and 2.4 are targeted, the target compound's computed XLogP3 of 2.0 [1] provides a midpoint option between the more lipophilic ortho isomer (LogP = 2.36) and the slightly less lipophilic para isomer (LogP ≈ 1.97) , enabling fine-tuning of blood-brain barrier penetration predictions without altering the core scaffold.

Selective Mono-Alkylation Reactions

In reductive amination or SNAr reactions where a weakly nucleophilic amine is desired to avoid over-alkylation, the meta-methoxy substitution (σ_m = +0.115) provides an electron-withdrawing effect that tempers amine reactivity compared to the more nucleophilic para-methoxy analog (σ_p = −0.268) [1], improving selectivity in complex substrate scopes.

High-Purity Starting Material for Quantitative SAR

With a commercial purity specification of NLT 98% (HPLC) from select suppliers [1], the target compound is well-suited as a starting material for structure-activity relationship (SAR) campaigns where batch-to-batch consistency and minimal impurity profiles are critical for generating reliable IC50 and Ki data, outperforming typical 95% purity analogs .

Direct Use in Aqueous Bioconjugation Workflows

The pre-formed hydrochloride salt, with its additional hydrogen-bond donor (2 donors vs. 1 in the free base) [1], enables direct dissolution in aqueous buffers without pH adjustment, streamlining bioconjugation workflows and medicinal chemistry protocols that employ water-soluble coupling reagents.

Application
Selection Property
Validation Focus
CNS lead optimization
Intermediate lipophilicity profile
Blood-brain barrier penetration prediction
Selective mono-alkylation
Electron-withdrawing meta-substitution
Nucleophilicity and reaction selectivity
Quantitative SAR campaigns
High purity specification
Batch consistency and impurity control
Aqueous bioconjugation
Salt-form hydrogen-bond profile
Direct buffer solubility without pH adjustment
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